Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-methoxy-N-methylnicotinamide

Weinreb amide ketone synthesis Grignard reaction

5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1) is a nicotinamide-derived heterocyclic building block characterized by a bromine atom at the pyridine 5‑position and an N‑methoxy‑N‑methyl (Weinreb) amide at the 3‑carboxamide position. This compound embodies a dual synthetic strategy: the Weinreb amide enables controlled, high‑yield ketone synthesis via Grignard or organolithium addition, while the aryl bromide serves as a cross‑coupling handle for Suzuki‑Miyaura, Negishi, or Buchwald‑Hartwig reactions.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 183608-47-1
Cat. No. B062460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-methoxy-N-methylnicotinamide
CAS183608-47-1
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CN=C1)Br)OC
InChIInChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
InChIKeyYWTGVFDGOFXIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1): A Bifunctional Pyridine Building Block for Medicinal Chemistry Procurement


5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1) is a nicotinamide-derived heterocyclic building block characterized by a bromine atom at the pyridine 5‑position and an N‑methoxy‑N‑methyl (Weinreb) amide at the 3‑carboxamide position . This compound embodies a dual synthetic strategy: the Weinreb amide enables controlled, high‑yield ketone synthesis via Grignard or organolithium addition, while the aryl bromide serves as a cross‑coupling handle for Suzuki‑Miyaura, Negishi, or Buchwald‑Hartwig reactions [1]. Its molecular formula is C₈H₉BrN₂O₂ (MW 245.07 g/mol), with a computed XLogP3 of 1.0, topological polar surface area (TPSA) of 42.4 Ų, zero hydrogen bond donors, and two rotatable bonds — properties that align with both fragment‑based drug discovery and lead‑optimization campaigns [2]. The compound is supplied commercially by Sigma‑Aldrich (product of Key Organics/BIONET), Santa Cruz Biotechnology, AKSci, and other vendors, typically at ≥95% purity, and is explicitly designated for research use only .

Why Close Analogs of 5-Bromo-N-methoxy-N-methylnicotinamide Cannot Be Freely Interchanged


The compound occupies a specific intersection of reactivity and regiospecificity that is not simultaneously satisfied by any single close analog. 5‑Bromonicotinamide (CAS 28733‑43‑9) lacks the Weinreb amide motif and therefore cannot participate in controlled ketone synthesis without prior derivatization . The 6‑bromo regioisomer (CAS 149806‑05‑3) presents the bromine para to the pyridine nitrogen; this alters the electronic character of the ring and the regiochemical outcome of subsequent cross‑coupling steps . N‑Methoxy‑N‑methylnicotinamide (CAS 95091‑91‑1) lacks the bromine handle entirely, precluding direct palladium‑catalyzed functionalization . The combined Weinreb‑amide‑plus‑5‑bromo‑pyridine architecture has been specifically validated in the kilogram‑scale synthesis of the clinical pan‑Trk inhibitor PF‑06273340 (Skerratt et al., J. Med. Chem. 2016), establishing a proven synthetic trajectory that generic replacement with a mono‑functional or regioisomeric analog would disrupt [1].

Quantitative Differentiation Evidence for 5-Bromo-N-methoxy-N-methylnicotinamide Against Its Closest Analogs


Dual Weinreb Amide + Aryl Bromide Functionality vs. Mono-Functional 5-Bromonicotinamide

5‑Bromo‑N‑methoxy‑N‑methylnicotinamide uniquely integrates a Weinreb amide and a 5‑bromo substituent on the same pyridine scaffold. In contrast, 5‑bromonicotinamide (CAS 28733‑43‑9) provides only the aryl bromide and a primary amide — the latter is incompatible with stoichiometric organometallic reagents and cannot serve as a ketone precursor without multi‑step protection/deprotection sequences. The Weinreb amide motif enables clean conversion to ketones with Grignard reagents at low temperature (−20 °C) without over‑addition, as demonstrated in the synthesis of (5‑bromopyridin‑3‑yl)(phenyl)methanone from 5‑bromo‑N‑methoxy‑N‑methylnicotinamide (400 mg, 1.63 mmol) using phenylmagnesium bromide (1 M, 4.9 mL) in THF at −20 °C . The same transformation using 5‑bromonicotinamide would require conversion to the acid chloride or a Weinreb amide intermediate, adding steps and reducing overall yield. The Weinreb amide synthetic route from 5‑bromonicotinic acid and N,O‑dimethylhydroxylamine is reported to proceed in 97% yield (59.1 g scale) using EDCI/HOBt coupling in DMF .

Weinreb amide ketone synthesis Grignard reaction synthetic versatility

Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution Pattern in Weinreb Amide Series

The position of the bromine atom on the pyridine ring critically influences both electronic properties and downstream coupling regiochemistry. The target compound (5‑bromo isomer, CAS 183608‑47‑1) positions the bromine meta to the pyridine nitrogen and meta to the carboxamide, whereas the 6‑bromo isomer (CAS 149806‑05‑3) places the bromine para to the pyridine nitrogen and ortho to the carboxamide. This difference alters the electron‑withdrawing character at the C‑Br bond: the 5‑position is less activated toward oxidative addition in Pd‑catalyzed cross‑couplings compared to the 6‑position due to the differing mesomeric effects of the pyridine nitrogen . In the synthesis of PF‑06273340, the 5‑bromo substitution was specifically required to install the pyridin‑3‑yl linkage in the correct orientation for TrkA kinase binding; the 6‑bromo isomer would produce a regioisomeric product with altered binding geometry [1]. The X‑ray crystal structure of PF‑06273340 bound to TrkA (PDB 5JFX) confirms the critical role of the pyridine 3,5‑substitution pattern in engaging the kinase hinge region [2]. The 5‑bromo isomer exhibits a computed LogP of 0.97 (Chembase) [3], while the 6‑bromo isomer has identical molecular formula and mass but differs in InChI Key (YWTGVFDGOFXIPM‑UHFFFAOYSA‑N vs. the 6‑bromo isomer), enabling unambiguous identity verification by chromatographic methods.

regioselectivity cross-coupling medicinal chemistry structure-activity relationship

Fragment‑Compliant Physicochemical Profile vs. Larger Polyhalogenated Nicotinamide Derivatives

5‑Bromo‑N‑methoxy‑N‑methylnicotinamide satisfies the Rule of Three criteria for fragment‑based drug discovery (MW < 300, LogP ≤ 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3, rotatable bonds ≤ 3). Its computed properties are: MW = 245.07 g/mol, XLogP3 = 1.0, H‑bond donors = 0, H‑bond acceptors = 3, rotatable bonds = 2 [1]. This places it firmly within the fragment space, unlike larger comparator compounds such as 5‑bromo‑6‑chloro‑N‑methoxy‑N‑methylnicotinamide (CAS 1211591‑58‑0, MW = 279.5 g/mol) or 2‑amino‑5‑bromo‑N‑methoxy‑N‑methylnicotinamide (CAS 875639‑69‑3, MW = 258.08 g/mol) , which exceed fragment thresholds or introduce additional hydrogen bond donors. The compound has been explicitly curated within the BIONET collection of Key Organics, which supplies novel building blocks for lead discovery and fragment screening [2]. Its LogD at pH 7.4 is 0.97, indicating moderate lipophilicity compatible with both biochemical and biophysical screening [3]. By comparison, N‑methoxy‑N‑methylnicotinamide (CAS 95091‑91‑1, MW = 166.18 g/mol) is smaller but lacks the bromine handle, limiting its utility in fragment‑growing strategies that rely on structure‑guided halogen‑bonding interactions with target proteins .

fragment-based drug discovery Rule of Three ligand efficiency library design

Validated Kilogram‑Scale Synthetic Utility in a Clinical Candidate vs. Unvalidated Analogs

5‑Bromo‑N‑methoxy‑N‑methylnicotinamide is documented as a key intermediate in the discovery and chemical development of PF‑06273340, a peripherally restricted pan‑Trk inhibitor advanced to Phase I clinical trials by Pfizer [1]. The synthetic route delivering PF‑06273340 on kilogram scale was developed through a collaboration between Pfizer medicinal chemistry and process chemistry teams, confirming the robustness and scalability of intermediates derived from this building block [2]. The compound's Weinreb amide group was used to install a ketone functionality via Grignard addition, while the 5‑bromo substituent enabled a Suzuki‑Miyaura coupling to elaborate the pyridine core — a synthetic sequence that has been validated at multi‑kilogram scale under GMP‑relevant conditions [2]. In contrast, the 6‑bromo isomer (CAS 149806‑05‑3) has no reported role in any clinical‑stage synthetic route, and the 5‑bromo‑6‑chloro analog (CAS 1211591‑58‑0) lacks published validation in process‑scale synthesis . The commercial availability of the target compound from the Key Organics BIONET collection, which curates over 200,000 research compounds with >90% in‑stock availability [3], ensures reliable procurement for repeat syntheses — a critical consideration when selecting building blocks for lead optimization campaigns that may require multi‑gram to kilogram quantities.

process chemistry scale-up PF-06273340 Trk inhibitor kilogram synthesis

Weinreb Amide Stability Under Cross‑Coupling Conditions vs. Primary Amide Instability

The Weinreb amide functional group exhibits superior stability under a range of synthetic conditions compared to a primary amide, enabling orthogonal functionalization strategies. In the target compound, the Weinreb amide remains intact during Pd‑catalyzed Suzuki‑Miyaura cross‑coupling at the 5‑bromo position, allowing sequential functionalization without protecting‑group manipulation. This contrasts with 5‑bromonicotinamide, where the primary amide can undergo palladium‑catalyzed N‑arylation (Buchwald‑Hartwig) as a competing side reaction under cross‑coupling conditions, or may require protection prior to cross‑coupling [1]. The Weinreb amide is also stable to hydride reducing agents (enabling aldehyde synthesis) and to basic hydrolysis conditions that would cleave a primary amide [2]. In the PF‑06273340 synthesis, the Weinreb amide was successfully carried through Grignard addition chemistry to install a ketone linker, with the bromine subsequently engaged in a cross‑coupling — a sequence that exploits the orthogonal reactivity of the two functional groups [3]. A direct comparison of yields: Weinreb amides typically afford ketones in 85–97% yield from Grignard reagents without over‑addition [2], whereas the corresponding N,N‑dimethylamides (or primary amides) give significantly lower yields (often <50%) due to competing reduction and double‑addition pathways.

chemoselectivity orthogonal reactivity Suzuki coupling protecting group strategy

Procurement‑Optimized Application Scenarios for 5-Bromo-N-methoxy-N-methylnicotinamide


Kinase Inhibitor Lead Optimization: Synthesis of Pyridine‑Linked Type II and Type III Kinase Inhibitors

The compound is optimally deployed in programs targeting the synthesis of pyridine‑containing kinase inhibitors where the 5‑position of the pyridine ring is coupled to a hinge‑binding heterocycle. The Weinreb amide enables installation of a ketone linker via Grignard addition, which can subsequently be elaborated to an amine or alcohol linker for Type II (DFG‑out) or Type III (allosteric) inhibitor designs. The validated use in the Pan‑Trk inhibitor PF‑06273340 (IC₅₀ values in the low nanomolar range for TrkA/B/C) provides a direct precedent [1]. The compound's fragment‑compliant properties (MW 245, LogP 1.0, TPSA 42.4 Ų) also make it suitable for fragment‑growing campaigns starting from X‑ray crystallographic hits where the bromine serves as an anomalous scatterer for phasing [2].

Parallel Library Synthesis via Automated Cross‑Coupling Platforms

The compound's design — a single aryl bromide on a pyridine scaffold with no competing electrophilic sites — makes it an ideal substrate for high‑throughput parallel synthesis using Suzuki‑Miyaura or Buchwald‑Hartwig chemistry. Unlike 5‑bromonicotinamide, the Weinreb amide remains inert under standard Pd‑catalyzed conditions, eliminating the need for N‑protection and enabling direct library production [1]. The commercial availability from multiple vendors at ≥95% purity supports automated weighing and dispensing workflows. The LogD of 0.97 at pH 7.4 indicates acceptable solubility for reaction screening in mixed aqueous‑organic solvent systems [2].

Fragment‑Based Drug Discovery: Bromine‑Labeled Fragment for X‑Ray Crystallographic Screening

The compound's Rule‑of‑Three compliance (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3) and the presence of a bromine atom (anomalous scattering at Cu Kα wavelength) make it a valuable addition to bromine‑labeled fragment libraries for X‑ray crystallographic screening [1]. Its computed TPSA of 42.4 Ų and LogP of 1.0 indicate favorable solubility and permeability characteristics for both biochemical and biophysical assays [2]. The compound is available from the Key Organics BIONET collection, which specializes in novel building blocks for fragment screening [3]. The absence of hydrogen bond donors (HBD = 0) simplifies interpretation of binding interactions in co‑crystal structures.

Process Chemistry Scale‑Up: Kilogram‑Scale Synthesis of Nicotinamide‑Derived Pharmaceutical Intermediates

The compound's demonstrated scalability — from laboratory scale (gram quantities) to kilogram scale in the synthesis of PF‑06273340 — reduces the risk profile for process chemistry groups selecting this building block for pre‑clinical and Phase I supply chains [1]. The Weinreb amide formation from 5‑bromonicotinic acid using EDCI/HOBt coupling proceeds in 97% yield at 59 g scale and is amenable to further scale‑up [2]. The bromine at the 5‑position provides a reliable handle for palladium‑catalyzed cross‑coupling under standard process chemistry conditions, and the compound's solid physical form (Sigma‑Aldrich specification) facilitates handling, weighing, and storage in a GMP environment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-methoxy-N-methylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.